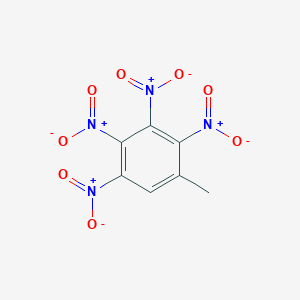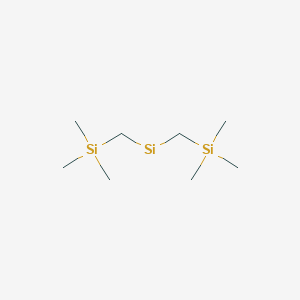
CID 18783459
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier CID 18783459 is a chemical entity with unique properties and applications. This compound is of significant interest in various fields of scientific research due to its distinct chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CID 18783459 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product. Detailed synthetic routes are often documented in scientific literature and patents, outlining the step-by-step procedures and conditions required for the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The methods are designed to maximize yield, purity, and efficiency while minimizing environmental impact and production costs.
Análisis De Reacciones Químicas
Types of Reactions: CID 18783459 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s functional groups and molecular structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products are often characterized using analytical techniques such as spectroscopy and chromatography.
Aplicaciones Científicas De Investigación
CID 18783459 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, this compound can be utilized in the development of new materials, pharmaceuticals, and chemical products.
Mecanismo De Acción
The mechanism of action of CID 18783459 involves its interaction with specific molecular targets and pathways The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to CID 18783459 include those with analogous chemical structures or functional groups. These compounds may share certain properties but also exhibit unique characteristics that distinguish them from this compound.
Highlighting Uniqueness: The uniqueness of this compound lies in its specific chemical structure, reactivity, and applications. Comparing it with similar compounds helps highlight its distinct features and potential advantages in various research and industrial contexts.
Propiedades
Fórmula molecular |
C8H22Si3 |
|---|---|
Peso molecular |
202.52 g/mol |
InChI |
InChI=1S/C8H22Si3/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
BZGBLRKCHWBCSV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C[Si]C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


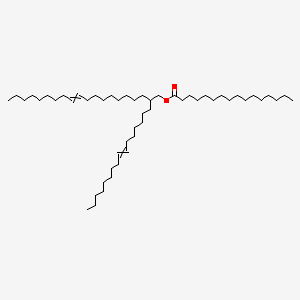

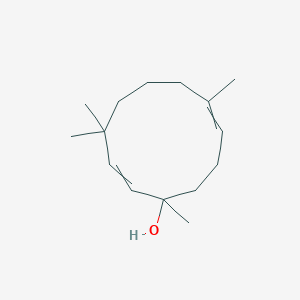
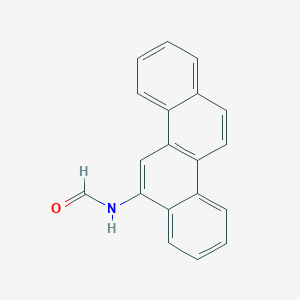
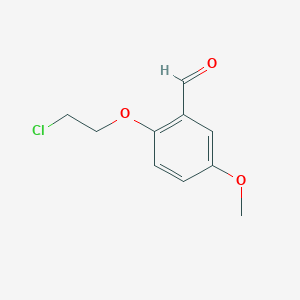
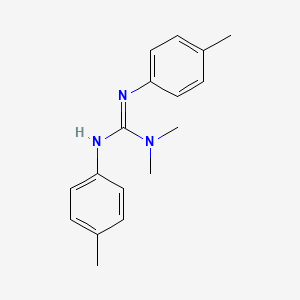
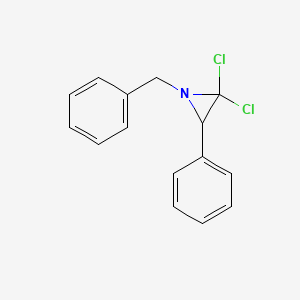
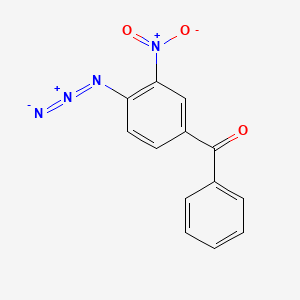
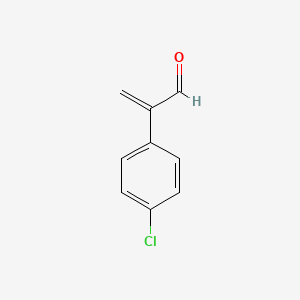

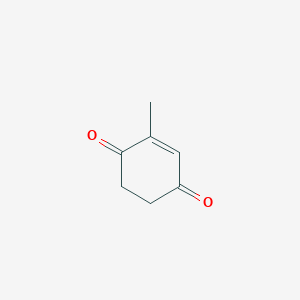
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)
